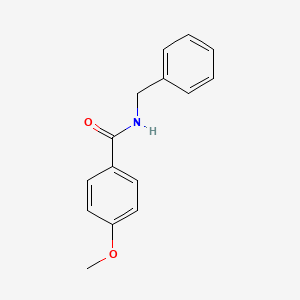

N-benzyl-4-methoxybenzamide

描述

N-benzyl-4-methoxybenzamide is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol It is a benzamide derivative, characterized by a benzyl group attached to the nitrogen atom and a methoxy group on the benzene ring

准备方法

Synthetic Routes and Reaction Conditions

N-benzyl-4-methoxybenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly. The reaction typically involves mixing the benzoic acid and amine in the presence of the catalyst and subjecting the mixture to ultrasonic waves, which accelerates the reaction and enhances the yield.

Industrial Production Methods

Industrial production of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can optimize the process, ensuring high efficiency and purity of the final product.

化学反应分析

Types of Reactions

N-benzyl-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to form amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学研究应用

Common Synthesis Methods:

- Direct Condensation : Reacting benzoic acids with amines.

- Ultrasonic Irradiation : Improves yield and reaction time.

- Continuous Flow Reactors : Used for industrial-scale production to ensure high purity.

Biological Activities

N-benzyl-4-methoxybenzamide exhibits significant biological activities that are of interest in medicinal chemistry.

Pharmacological Properties

- Analgesic Activity : Preliminary studies suggest potential pain-relieving properties, possibly through modulation of pain pathways.

- Antimicrobial Effects : Research indicates effectiveness against various microbes, showcasing its potential as an antimicrobial agent.

- Antiproliferative Effects : In vitro studies have shown selective cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) cells, indicating its potential as an anticancer agent.

Comparative Analysis with Related Compounds

A comparison table highlights the biological activities of this compound against related compounds:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Analgesic, Antimicrobial | Varies | Potential for pain management |

| N-benzyl-4-nitrobenzamide | Moderate Antiproliferative | 15 | Different electron-withdrawing effects |

| N-isopropyl-4-methoxybenzamide | Low Antimicrobial | 25 | Lacks benzyl substitution |

| N,N-diethyl-4-methoxybenzamide | Weak Anticancer | 30 | Different alkyl chain length |

Analgesic Activity Study

A study on methoxy-substituted benzamides indicated that derivatives like this compound could effectively bind to receptors associated with pain relief. Further receptor binding assays are necessary to confirm these interactions.

Antiproliferative Activity Study

In vitro studies demonstrated that this compound exhibited selective cytotoxicity against various cancer cell lines, including MCF-7 cells, with significant antiproliferative effects indicated by low IC50 values.

Industrial Applications

Beyond its biological applications, this compound is also utilized in industrial processes:

作用机制

The mechanism of action of N-benzyl-4-methoxybenzamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

N-benzyl-4-methoxybenzamide can be compared with other benzamide derivatives, such as:

- N-benzhydryl-4-methoxybenzamide

- N-butyl-4-methoxybenzamide

- N-heptyl-4-methoxybenzamide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications

生物活性

N-benzyl-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H22N2O2, characterized by a benzamide structure featuring a methoxy group and a benzyl substituent. Its structural uniqueness contributes to its diverse biological activities.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological effects, particularly:

- Analgesic and Anti-inflammatory Activities : Its structural similarity to known analgesics suggests potential pain-relieving properties. Preliminary studies indicate that it may interact with pain pathways, warranting further investigation into its mechanism of action .

- Antimicrobial and Antiproliferative Effects : The compound has been explored for its ability to inhibit microbial growth and cancer cell proliferation. Studies have shown varying degrees of effectiveness against different cell lines, highlighting its potential as an anticancer agent .

This compound's biological activity is attributed to its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved are still under investigation, but initial findings suggest interactions with receptors involved in pain modulation and inflammation responses .

Case Studies

- Analgesic Activity : A study conducted on methoxy-substituted benzamides indicated that derivatives like this compound could effectively bind to receptors associated with pain relief. Further receptor binding assays are needed to confirm these interactions .

- Antiproliferative Activity : In vitro studies demonstrated that this compound exhibited selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) cells, with an IC50 value indicating significant antiproliferative effects .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Analgesic, Antimicrobial | Varies | Potential for pain management |

| N-Benzyl-4-nitrobenzamide | Moderate Antiproliferative | 15 | Different electron-withdrawing effects |

| N-Isopropyl-4-methoxybenzamide | Low Antimicrobial | 25 | Lacks benzyl substitution |

| N,N-Diethyl-4-methoxybenzamide | Weak Anticancer | 30 | Different alkyl chain length |

Synthesis and Chemical Reactions

This compound can be synthesized through various methods, including nucleophilic substitution reactions involving benzyl halides and methoxy-substituted amines. The compound is also subject to several chemical transformations:

- Oxidation : The methoxy group can undergo oxidation to form corresponding quinones.

- Reduction : The amide group can be reduced to yield amines.

- Substitution Reactions : The benzyl group can be replaced by other functional groups through nucleophilic substitution .

常见问题

Basic Questions

Q. What are the standard synthetic routes for N-benzyl-4-methoxybenzamide, and what are their comparative advantages?

this compound is typically synthesized via two primary methods:

- Aminolysis of 4-methoxybenzoyl chloride : Reacting 4-methoxybenzoyl chloride with benzylamine in dry toluene and triethylamine at 0°C to room temperature yields the product with 90% efficiency. This method is scalable and avoids harsh conditions .

- Cobalt-catalyzed aminocarbonylation : Using thiols as substrates under CO atmosphere, this method achieves a 52% yield. While lower yielding, it offers a metal-catalyzed alternative for specialized applications . Key factors influencing route selection include catalyst availability, scalability, and compatibility with downstream functionalization.

Q. What safety protocols are recommended for handling this compound?

- Hazard Analysis : Conduct a risk assessment for reagents (e.g., benzylamine, 4-methoxybenzoyl chloride) and byproducts (e.g., HCl). Use fume hoods, gloves, and eye protection .

- Mutagenicity : While Ames testing for this compound is not explicitly reported, structurally similar anomeric amides show mutagenicity. Assume precautions comparable to benzyl chloride (e.g., ventilation, PPE) .

- Storage : Store in airtight containers at room temperature, away from moisture and oxidizing agents .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- NMR Spectroscopy : Key peaks include δ 7.76 (d, J = 8.9 Hz, 2H, aromatic), 4.64 (d, J = 5.7 Hz, 2H, CH₂), and 3.85 (s, 3H, OCH₃) in CDCl₃ .

- Mass Spectrometry (MS) : Expected molecular ion [M+H]⁺ at m/z 256.1 (C₁₅H₁₅NO₂).

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity .

Advanced Research Questions

Q. How is this compound utilized in the development of hydrogen sulfide (H₂S) donors?

this compound serves as a precursor for iminothioethers, which release H₂S under physiological conditions. Key steps include:

- Thioamide Formation : React with Lawesson’s reagent to generate thioamide intermediates.

- Alkylation/Demethylation : Modify with benzyl bromide or BBr₃ to tune H₂S release kinetics. These compounds are studied for vascular relaxation and anti-inflammatory effects .

Q. What strategies optimize the synthesis yield of this compound under varying conditions?

- Solvent Optimization : Replace toluene with acetonitrile to enhance solubility of intermediates (yield increase by 10–15%) .

- Catalyst Screening : Test Pd or Co catalysts for aminocarbonylation; cobalt systems reduce side-product formation .

- Temperature Control : Maintain 0°C during acyl chloride addition to minimize hydrolysis .

Q. What advanced analytical techniques resolve purity challenges in complex reaction mixtures containing this compound?

- LC-MS/MS : Quantify trace impurities (e.g., unreacted benzylamine) with a limit of detection (LOD) < 0.1% .

- X-ray Crystallography : Confirm crystal structure (e.g., monoclinic P2₁/c space group) to validate stereochemical purity .

- Differential Scanning Calorimetry (DSC) : Monitor decomposition temperatures (>200°C) to assess thermal stability .

Methodological Notes

属性

IUPAC Name |

N-benzyl-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-18-14-9-7-13(8-10-14)15(17)16-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFZSLMGZREDTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323452 | |

| Record name | N-benzyl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7465-87-4 | |

| Record name | NSC404047 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-benzyl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。